molecular formula C19H19N3O3S B11245618 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11245618
M. Wt: 369.4 g/mol
InChI Key: QELVSSYUEBLOIG-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features both benzodiazole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The benzodioxepin moiety is then synthesized separately and coupled with the benzodiazole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzodiazole or benzodioxepin rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
  • 7-(1H-1,3-Benzodiazol-2-ylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine
  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridin-3-amine

Uniqueness

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to its combination of benzodiazole and benzodioxepin moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C19H19N3O3S/c23-18(12-26-19-21-14-4-1-2-5-15(14)22-19)20-11-13-6-7-16-17(10-13)25-9-3-8-24-16/h1-2,4-7,10H,3,8-9,11-12H2,(H,20,23)(H,21,22)

InChI Key

QELVSSYUEBLOIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4N3)OC1

Origin of Product

United States

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